molecular formula C12H16N2O B11896388 2-tert-Butyl-1,4-dihydroquinazolin-4-ol CAS No. 646068-66-8

2-tert-Butyl-1,4-dihydroquinazolin-4-ol

Cat. No.: B11896388
CAS No.: 646068-66-8
M. Wt: 204.27 g/mol
InChI Key: IZHXWYKZTCRXTA-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,4-dihydroquinazolin-4-ol is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1,4-dihydroquinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can have different functional groups attached, depending on the reagents used.

Scientific Research Applications

2-tert-Butyl-1,4-dihydroquinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-1,4-dihydroquinazolin-4-one
  • 2-tert-Butyl-3-methyl-1,4-dihydroquinazolin-4-one
  • 2-tert-Butyl-4-oxo-1,4-dihydroquinazolin-3-yl

Uniqueness

2-tert-Butyl-1,4-dihydroquinazolin-4-ol is unique due to its specific structure, which includes a tert-butyl group and a hydroxyl group at the 4-position. This unique structure can influence its reactivity and the types of derivatives that can be synthesized from it .

Properties

CAS No.

646068-66-8

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-tert-butyl-1,4-dihydroquinazolin-4-ol

InChI

InChI=1S/C12H16N2O/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(15)14-11/h4-7,10,15H,1-3H3,(H,13,14)

InChI Key

IZHXWYKZTCRXTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(C2=CC=CC=C2N1)O

Origin of Product

United States

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